5-Azidouridine-5'-triphosphate

Descripción general

Descripción

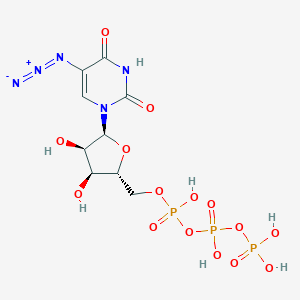

5-Azidouridine-5’-triphosphate is a modified nucleoside triphosphate that features an azido group at the 5-position of the uridine base

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azidouridine-5’-triphosphate typically involves the introduction of an azido group to the uridine base. One common method includes the reaction of uridine with azidotrimethylsilane in the presence of a catalyst such as trifluoromethanesulfonic acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the azido group .

Industrial Production Methods

Industrial production of 5-Azidouridine-5’-triphosphate may involve large-scale synthesis using automated synthesizers. These systems can precisely control reaction conditions, such as temperature and pH, to optimize yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC) to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions

5-Azidouridine-5’-triphosphate undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazole derivatives through click chemistry.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as triphenylphosphine.

Common Reagents and Conditions

Nucleophilic Substitution: Cyclooctynes are commonly used in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with 5-Azidouridine-5’-triphosphate.

Reduction: Triphenylphosphine in the presence of water is used to reduce the azido group to an amine.

Major Products

Triazole Derivatives: Formed through click chemistry reactions.

Aminouridine Triphosphate: Formed through reduction of the azido group.

Aplicaciones Científicas De Investigación

Chemical Biology Applications

1.1 Photoaffinity Labeling

One of the primary applications of 5-Azido-UTP is in photoaffinity labeling. The azide group can be activated by ultraviolet (UV) light, allowing it to form covalent bonds with nearby biomolecules. This property has been utilized to study protein-DNA interactions and to identify DNA-binding proteins. For example, 5-Azido-2'-deoxyuridine 5'-triphosphate (5-N3dUTP) has been shown to facilitate the synthesis of light-sensitive DNA strands that can crosslink with proteins upon UV exposure, enabling the study of protein interactions in a controlled manner .

1.2 Strain-Promoted Click Chemistry

5-Azido-UTP can also participate in strain-promoted azide-alkyne cycloaddition (SPAAC), a type of click chemistry that allows for the rapid and efficient labeling of nucleic acids. This reaction has been demonstrated using various cyclooctynes to produce triazole adducts, which can enhance the fluorescence properties of nucleotides. The resulting fluorescent nucleotides enable dynamic imaging of cellular processes, such as signaling events within living cells .

Molecular Imaging

2.1 Fluorescent Probes

The incorporation of 5-Azido-UTP into RNA has been explored for its potential as a fluorescent probe in molecular imaging. By attaching fluorophores through click chemistry, researchers can visualize RNA dynamics and localization within cells. This application is particularly useful in cancer research, where tracking RNA molecules can provide insights into tumor biology and treatment responses .

2.2 Live Cell Imaging

Studies have shown that 5-Azido-UTP can be used for direct fluorescence imaging in live cancer cells without the need for traditional fluorogenic reporters. The ability to visualize cellular processes in real time opens up new avenues for understanding cellular mechanisms and drug interactions .

Therapeutic Applications

3.1 Antiviral Research

Research into antiviral therapies has identified 5-Azido-UTP as a potential candidate for developing anti-herpesvirus agents. Its ability to photolabel active sites on viral enzymes suggests that it could be used to inhibit viral replication by targeting essential proteins involved in the virus's life cycle .

3.2 Nucleotide Prodrugs

The modification of nucleotides like 5-Azido-UTP into prodrugs represents a promising strategy for enhancing drug delivery and efficacy. Prodrugs can improve the bioavailability of therapeutic agents by modifying their pharmacokinetic properties, allowing for more effective treatment options .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 5-Azidouridine-5’-triphosphate involves its incorporation into RNA during transcription. The azido group can then be used as a chemical handle for further modifications, such as cross-linking with proteins or other nucleic acids. This allows researchers to study RNA interactions and functions in greater detail .

Comparación Con Compuestos Similares

Similar Compounds

5-Azidomethyl-2’-deoxyuridine: Another azido-modified nucleoside used in similar applications.

8-Azidoadenosine Triphosphate: Used in click chemistry and fluorescent imaging.

Uniqueness

5-Azidouridine-5’-triphosphate is unique due to its specific incorporation into RNA and its versatility in chemical modifications. Its azido group provides a reactive site for various chemical reactions, making it a valuable tool in molecular biology and biochemistry .

Actividad Biológica

5-Azidouridine-5'-triphosphate (5-Azido-UTP) is a modified nucleotide that has garnered attention for its potential applications in molecular biology and therapeutic development. This article explores its biological activity, including its mechanisms of action, synthesis, and implications in various research contexts.

Chemical Structure and Synthesis

This compound is an analog of uridine triphosphate (UTP) where the 5-position of the uracil base is substituted with an azido group. This modification not only alters the nucleotide's properties but also enhances its reactivity in biochemical applications, particularly in click chemistry.

Synthesis Methodology:

The synthesis of 5-Azido-UTP typically involves the conversion of uridine to its corresponding triphosphate form, followed by azidation. The azido group can be introduced through various chemical reactions, including nucleophilic substitution or diazotransfer methods.

-

Incorporation into RNA:

- 5-Azido-UTP can be incorporated into RNA by RNA polymerases, leading to the production of modified RNA transcripts. This incorporation can affect RNA stability and function, making it a useful tool in studying RNA dynamics and interactions.

- Photoaffinity Labeling:

-

Inhibition of Enzymatic Activity:

- Similar to other nucleotide analogs, 5-Azido-UTP may inhibit enzymes involved in nucleotide metabolism or RNA synthesis. This inhibition can be leveraged to understand enzyme mechanisms and develop antiviral strategies.

Case Studies and Research Findings

- Antiviral Applications:

- Click Chemistry Applications:

- RNA Labeling Techniques:

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

[[(2R,3S,4R,5S)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N5O15P3/c10-13-12-3-1-14(9(18)11-7(3)17)8-6(16)5(15)4(27-8)2-26-31(22,23)29-32(24,25)28-30(19,20)21/h1,4-6,8,15-16H,2H2,(H,22,23)(H,24,25)(H,11,17,18)(H2,19,20,21)/t4-,5-,6-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYVGSULTDVJPTN-UNGCPHIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N5O15P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60147167 | |

| Record name | 5-Azidouridine-5'-triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105518-68-1 | |

| Record name | 5-Azidouridine-5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105518681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Azidouridine-5'-triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.